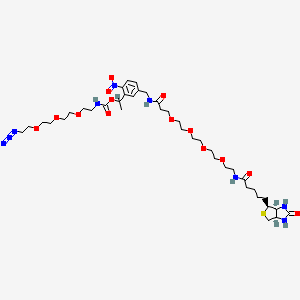

PC-Biotin-PEG4-PEG3-Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63N9O14S/c1-29(62-39(52)42-10-14-57-18-22-60-23-19-58-15-11-44-47-40)31-26-30(6-7-33(31)48(53)54)27-43-36(50)8-12-55-16-20-59-24-25-61-21-17-56-13-9-41-35(49)5-3-2-4-34-37-32(28-63-34)45-38(51)46-37/h6-7,26,29,32,34,37H,2-5,8-25,27-28H2,1H3,(H,41,49)(H,42,52)(H,43,50)(H2,45,46,51)/t29?,32-,34-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXHNGAQDHMBFB-OITTVKJVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63N9O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PC-Biotin-PEG4-PEG3-Azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PC-Biotin-PEG4-PEG3-Azide, a versatile heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug delivery systems. This document details its structure, physicochemical properties, and provides standardized protocols for its application in key experimental workflows.

Core Structure and Functional Components

This compound is a sophisticated chemical tool meticulously designed with three key functional moieties, each contributing to its unique utility in advanced life science research.

-

Photocleavable (PC) Biotin (B1667282): At one terminus of the molecule lies a biotin ligand, renowned for its high-affinity interaction with streptavidin and avidin. This interaction is fundamental for highly specific and efficient capture and immobilization of target molecules. The biotin is linked via a 2-nitrobenzyl group, a photocleavable linker that can be selectively cleaved upon exposure to UV light, allowing for the gentle and specific release of the captured biomolecule.

-

Polyethylene (B3416737) Glycol (PEG) Spacer: A hydrophilic spacer arm composed of a total of seven polyethylene glycol units (PEG4 and PEG3) connects the biotin and azide (B81097) functionalities. This PEG spacer enhances the molecule's solubility in aqueous buffers, a critical feature for biological applications. Furthermore, the extended and flexible nature of the PEG chain minimizes steric hindrance, ensuring that both the biotin and azide groups are readily accessible for their respective binding and chemical reactions.

-

Azide Group: The other terminus of the linker features an azide (-N3) group. This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly efficient, specific, and biocompatible, enabling the covalent conjugation of the linker to a wide array of alkyne-modified biomolecules, such as proteins, nucleic acids, and small molecule drugs.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including concentration calculations and reaction optimization.

| Property | Value | Reference/Note |

| Molecular Formula | C₃₉H₆₃N₉O₁₄S | - |

| Molecular Weight | 914.04 g/mol | - |

| CAS Number | 2055198-04-2 | - |

| Purity | >95% | Typically determined by HPLC and/or NMR. |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | The PEG spacer enhances aqueous solubility. Specific mg/mL data is not readily available and should be determined empirically for the desired buffer. |

| Storage Conditions | -20°C, protect from light and moisture | Long-term storage at low temperatures is recommended to prevent degradation. Exposure to light should be minimized to avoid premature cleavage of the photocleavable linker. |

| Photocleavage Wavelength | 340-365 nm | Optimal cleavage is typically achieved within this range of UV light.[1][2][3] |

| Quantum Yield (Φ) of Photocleavage | Not specified for this molecule. For similar 2-nitrobenzyl linkers, Φ is in the range of 0.49–0.63. | The quantum yield is a measure of the efficiency of a photochemical process.[1] |

| Extinction Coefficient (ε) of Azide | Not specified for this molecule. Alkyl azides typically have a weak absorption around 287 nm and a stronger one around 216 nm. | The extinction coefficient is dependent on the specific molecular environment. |

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) and Photocleavage.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for stock solutions

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

-

Add this compound to the reaction mixture. A 2 to 10-fold molar excess of the azide linker over the alkyne-biomolecule is recommended as a starting point.

-

Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.

-

-

Purification:

-

Remove the excess reagents and byproducts from the reaction mixture. This can be achieved by size-exclusion chromatography, dialysis, or other purification methods suitable for the conjugated biomolecule.

-

Protocol for Photocleavage of the Biotin Linker

This protocol outlines the procedure for releasing the biotinylated molecule from its streptavidin/avidin-bound state.

Materials:

-

Bioconjugate immobilized on streptavidin-coated surfaces (e.g., beads, plates)

-

UV lamp with an emission wavelength in the range of 340-365 nm

-

Elution buffer (e.g., PBS, Tris buffer)

Procedure:

-

Immobilization and Washing:

-

Incubate the this compound labeled biomolecule with streptavidin-coated beads or surfaces to allow for binding.

-

Wash the beads or surface extensively with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove any non-specifically bound molecules.

-

-

Photocleavage:

-

Resuspend the beads or immerse the surface in an appropriate elution buffer.

-

Expose the sample to a UV lamp (340-365 nm) at a close distance. The irradiation time will depend on the intensity of the UV source and the concentration of the sample. A typical irradiation time can range from 5 to 30 minutes. It is recommended to perform a time-course experiment to optimize the cleavage efficiency.

-

-

Collection of Cleaved Product:

-

After irradiation, centrifuge the beads and collect the supernatant containing the released biomolecule. For surface-based assays, simply collect the elution buffer.

-

-

Analysis:

-

Analyze the collected supernatant to confirm the presence and purity of the released biomolecule using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizing the Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the structure of this compound and a typical experimental workflow.

Caption: Molecular structure of this compound.

Caption: A typical experimental workflow using this compound.

References

An In-depth Technical Guide to the Mechanism and Application of Photocleavable Biotin Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photocleavable (PC) biotin (B1667282) linkers, detailing their mechanism of action, quantitative performance metrics, experimental protocols, and key applications in biological research and drug development. Photocleavable biotinylation reagents offer a powerful method for the affinity purification and subsequent gentle release of target biomolecules, overcoming limitations associated with the near-irreversible biotin-streptavidin interaction.

Introduction: Overcoming the Strength of Biotin-Avidin Interaction

The exceptionally high affinity between biotin (Vitamin B7) and avidin (B1170675) or streptavidin (Ka ≈ 1015 M-1) is a cornerstone of modern life sciences, enabling robust methods for detection, labeling, and affinity purification.[1] However, this same strength complicates the recovery of captured biomolecules in their native, functional state.[1][2][3] Traditional elution methods require harsh, denaturing conditions (e.g., 6-8 M guanidinium (B1211019) chloride) that often destroy the biological activity of the target molecule.[1]

Cleavable biotin linkers were developed to address this challenge by introducing a labile bond between the biotin moiety and the conjugated molecule.[4] Among these, photocleavable linkers are particularly advantageous as they allow for the release of the target molecule under mild, reagent-free conditions using light, typically in the near-UV spectrum.[5][6] This precise spatiotemporal control preserves the integrity of sensitive biological samples like proteins, nucleic acids, and their complexes, making PC linkers invaluable tools for proteomics, genomics, and drug discovery.[2][7]

Core Mechanism of Action: The Nitrobenzyl Photochemistry

Photocleavable biotin probes are typically composed of a biotin group for affinity binding, a reactive group (e.g., NHS ester, azide) for conjugation to a target biomolecule, and a photolabile linker connecting them.[5] The most common photocleavable moiety is based on an o-nitrobenzyl backbone.[8][9][10]

Upon irradiation with near-UV light (typically 300-365 nm), the o-nitrobenzyl group undergoes an intramolecular photoreaction.[9][11][12][13] The process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the adjacent benzylic carbon. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to cleave the linker, releasing the target molecule, the biotin portion, and a nitrosobenzaldehyde byproduct.[9][10] This cleavage is rapid and efficient, leaving the released biomolecule in its native, unaltered form.[1][2][3]

Quantitative Data on Photocleavable Linkers

The efficiency and kinetics of photocleavage are critical for experimental success. The most widely cited PC biotin linkers, based on the o-nitrobenzyl chemistry, exhibit excellent performance characteristics.

| Parameter | Reported Value | Wavelength (nm) | Reference |

| Cleavage Efficiency | > 99% | 300-350 | [1][2][3] |

| ~80% (on surface) | ~340 | [9] | |

| Cleavage Time | < 5 minutes | 300-350 | [2][3] |

| < 4 minutes | 300-350 | [11] | |

| Optimal Wavelength | 300-350 | N/A | [11][13] |

| ~340 | N/A | [8][9] | |

| ~365 | N/A | [10][12] | |

| Residual Mass | 100.7 Da (PC Biotin Azide) | N/A | [6] |

Experimental Protocols and Workflow

The use of photocleavable biotin linkers generally follows a three-stage process: biotinylation of the target, affinity capture, and photorelease.

A. Biotinylation of Target Protein with PC-Biotin-NHS Ester

This protocol is a general guideline for labeling a protein containing primary amines (e.g., lysine (B10760008) residues).

-

Reagent Preparation: Dissolve the PC-Biotin-NHS ester in an anhydrous organic solvent like DMSO or DMF to prepare a 10-20 mM stock solution.

-

Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete for the NHS ester.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the PC-Biotin stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Removal of Excess Biotin: Remove non-reacted PC-Biotin reagent by dialysis, size-exclusion chromatography (e.g., a desalting column), or ultrafiltration against a suitable buffer like PBS.

B. Affinity Capture of Biotinylated Molecule

-

Bead Preparation: Resuspend streptavidin-coated magnetic or agarose (B213101) beads in a binding/wash buffer (e.g., PBS with 0.1% Tween-20). Wash the beads 2-3 times according to the manufacturer's protocol.

-

Binding: Add the biotinylated sample to the prepared streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for capture.[1]

-

Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant, which contains unbound molecules. Wash the beads extensively (3-5 times) with the binding/wash buffer to remove non-specifically bound proteins.

C. Photocleavage and Elution of Target Molecule

-

Resuspension: After the final wash, resuspend the beads in a suitable, non-absorbing buffer (e.g., phosphate (B84403) buffer).[1]

-

Irradiation: Transfer the bead suspension to a UV-transparent plate or tube. Irradiate with a near-UV lamp (e.g., a Black Ray UV lamp with an emission peak at 365 nm) at a close distance (e.g., 15 cm) for 2-10 minutes.[1][11] The optimal time and intensity may require optimization.[1]

-

Elution: Pellet the beads and carefully collect the supernatant, which now contains the purified, unaltered target molecule. The target is now free of biotin and ready for downstream analysis.[13]

Applications in Research and Drug Development

The ability to gently isolate biomolecules makes PC-biotin linkers suitable for a wide range of applications where maintaining the target's structural and functional integrity is paramount.

-

Proteomics: PC-biotin is used for the selective enrichment of protein classes, post-translational modifications, or targets of small-molecule probes.[6] The gentle elution is compatible with downstream mass spectrometry analysis.[8]

-

Nucleic Acid Isolation: They are used to purify specific DNA or RNA sequences, such as in the SOMAscan® assay, which quantifies thousands of proteins using aptamers modified with PC-biotin.[14] They are also used to create "caged" oligonucleotides whose activity is triggered by light.[11][13]

-

Drug Delivery: Photocleavable linkers are being explored in drug delivery systems, including antibody-drug conjugates (ADCs), to enable light-triggered release of a therapeutic payload with high spatiotemporal precision.[7][15]

-

Cell Biology: These linkers facilitate the isolation of cell surface proteins or the separation of specific cell populations without harsh chemical treatments.[1][2]

The SOMAscan® assay uses DNA aptamers (SOMAmers) modified with a fluorophore, biotin, and a photocleavable linker to measure protein levels.[14] The PC-biotin is essential for the capture-and-release steps that enable the highly multiplexed nature of the assay.

References

- 1. pnas.org [pnas.org]

- 2. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 12. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Photocleavable Linkers | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry represents a class of chemical reactions that are rapid, efficient, and highly specific, making them ideal for the covalent ligation of biomolecules. Coined by Karl Barry Sharpless, the concept emphasizes reactions that are high-yielding, generate minimal and inoffensive byproducts, and are easily performed under benign, often aqueous, conditions. These bioorthogonal reactions, meaning they do not interfere with native biological processes, have become indispensable tools in chemical biology, drug discovery, and materials science.[1][2] This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and logical workflows for the most prominent click chemistry reactions used in bioconjugation.

Core Click Chemistry Reactions for Bioconjugation

Four primary classes of click reactions have gained widespread use in bioconjugation, each with its own distinct advantages and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, involving the formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne. This reaction is renowned for its high efficiency and reaction rates, driven by the copper(I) catalyst.[3] The use of ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) helps to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide without the need for a metal catalyst.[4] The relief of ring strain provides the driving force for this bioorthogonal ligation, making it exceptionally well-suited for in vivo applications.[4]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is celebrated for its exceptionally fast reaction kinetics, making it one of the most rapid bioorthogonal reactions available.[5] It typically involves the reaction of an electron-deficient tetrazine with an electron-rich strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[5] This reaction is highly efficient even at low reactant concentrations, a significant advantage for in vivo studies.

Thiol-Ene Chemistry

Thiol-ene chemistry involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[6] This reaction can be initiated by light (photoinitiation) or heat and is highly efficient and orthogonal to many other functional groups found in biomolecules.[7] Its applications are diverse, ranging from peptide cyclization to the formation of hydrogels.[7][8]

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction for a specific bioconjugation application often depends on quantitative parameters such as reaction kinetics, efficiency, and yield. The following table summarizes these key metrics for the four core reactions discussed.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Thiol-Ene Chemistry |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10⁴[9] | 10⁻³ - 1[10] | 10³ - 10⁶[5] | ~10²[9] |

| Typical Reaction Time | Minutes to a few hours | 1 - 12 hours | Seconds to minutes | Minutes |

| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this. | Excellent, widely used for in vivo applications. | Excellent, widely used for in vivo applications. | Generally good, but can be influenced by the radical initiator. |

| Yields | Generally high to quantitative.[7] | High, but can be slightly lower than CuAAC. | High to quantitative. | High. |

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments using the four core click chemistry reactions.

Protocol 1: Fluorescent Labeling of a Protein using CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in water)

-

THPTA ligand solution (200 mM in water)

-

Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

-

DMSO (for dissolving the dye)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized fluorescent dye in DMSO to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

-

Add the azide-functionalized fluorescent dye to a final concentration that is in 5-10 fold molar excess to the protein.

-

Prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio and let it stand for 5 minutes.[1]

-

-

Initiation of the Click Reaction:

-

Add the CuSO₄/THPTA catalyst premix to the protein-dye mixture to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[1]

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the fluorescently labeled protein from unreacted dye and catalyst components using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Protocol 2: Cell Surface Glycan Imaging using SPAAC

This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar and subsequent fluorescent labeling via SPAAC.

Materials:

-

Mammalian cells in culture

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture the cells in their standard growth medium.

-

Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[11]

-

-

Fluorescent Labeling:

-

Wash the cells twice with warm PBS.

-

Add the DBCO-functionalized fluorescent dye, diluted in cell culture medium to a final concentration of 10-20 µM, to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Fixing and Imaging:

-

Wash the cells three times with PBS to remove unreacted dye.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Protocol 3: In Vivo Pretargeting using IEDDA

This protocol describes a two-step pretargeting strategy for tumor imaging in a mouse model.[12]

Materials:

-

Tumor-bearing mouse model

-

Antibody modified with a trans-cyclooctene (TCO)

-

Tetrazine-functionalized imaging probe (e.g., a radiolabeled tetrazine for PET imaging)

-

Sterile PBS

Procedure:

-

Antibody Administration (Pretargeting):

-

Administer the TCO-modified antibody to the mouse via intravenous injection.

-

Allow the antibody to circulate and accumulate at the tumor site while clearing from the bloodstream (typically 24-72 hours).[12]

-

-

Imaging Probe Administration:

-

After the clearance period, administer the tetrazine-functionalized imaging probe via intravenous injection.

-

The tetrazine will rapidly react with the TCO-modified antibody at the tumor site via the IEDDA reaction.

-

-

Imaging:

-

At a predetermined time point after probe administration (e.g., 1-4 hours), perform imaging using the appropriate modality (e.g., PET/CT).

-

The resulting images should show specific accumulation of the imaging probe at the tumor site.

-

Protocol 4: Peptide Cyclization using Thiol-Ene Chemistry

This protocol describes the on-resin cyclization of a peptide containing a cysteine and an alkene-bearing amino acid.[8]

Materials:

-

Peptide synthesized on a solid-phase resin, containing one cysteine residue and one alkene-containing residue (e.g., allylglycine).

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., N,N-dimethylformamide, DMF)

-

UV lamp (365 nm)

-

Cleavage cocktail (e.g., trifluoroacetic acid-based)

Procedure:

-

Resin Preparation:

-

Swell the peptide-bound resin in DMF.

-

If the cysteine thiol is protected, selectively deprotect it on-resin.

-

-

Photocyclization:

-

Dissolve the photoinitiator (DMPA) in DMF to a concentration of approximately 0.1 M.

-

Add the photoinitiator solution to the resin and allow it to swell for 30 minutes.

-

Irradiate the resin slurry with a UV lamp at 365 nm for 20-60 minutes with gentle agitation.[8]

-

-

Cleavage and Purification:

-

Wash the resin thoroughly with DMF and then dichloromethane.

-

Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the logical flow of common bioconjugation experiments.

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A bioorthogonal chemical reporter for the detection and identification of protein lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid Photochemical Synthesis of Peptide Thiolactones - ChemistryViews [chemistryviews.org]

- 8. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 10. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]

The PEGylation Advantage in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biotinylation reagents, a process known as PEGylation, has emerged as a pivotal strategy in bioconjugation, drug delivery, and diagnostics. This modification confers a multitude of advantageous physicochemical properties upon biotinylated molecules, surmounting many of the limitations associated with traditional, non-PEGylated reagents. This technical guide provides a comprehensive overview of the core benefits of PEGylation in biotinylation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their scientific endeavors. The primary advantages include enhanced solubility, reduced immunogenicity, minimized steric hindrance, and improved in vivo pharmacokinetics, collectively contributing to the development of more effective and robust bioconjugates and therapeutic agents.

Core Benefits of PEGylation in Biotinylation Reagents

The incorporation of PEG linkers into biotinylation reagents fundamentally alters the properties of the resulting biotinylated molecules. These benefits are critical for a wide range of applications, from sensitive immunoassays to the development of next-generation therapeutics.

Enhanced Solubility and Reduced Aggregation

One of the most significant advantages of PEGylation is the dramatic increase in the aqueous solubility of the biotinylated molecule.[1] Biotin (B1667282) itself is only sparingly soluble in water, and biotinylation can sometimes lead to the precipitation of the target molecule, particularly proteins.[2] The hydrophilic nature of the PEG polymer chain imparts greater water solubility to the entire conjugate, preventing aggregation and ensuring that the biotinylated molecule remains in solution.[3] This is particularly crucial for in vivo applications and for the preparation of highly concentrated stock solutions.

Reduced Immunogenicity and Antigenicity

PEG is a non-toxic and non-immunogenic polymer.[3] When conjugated to a molecule, the flexible PEG chain can effectively mask antigenic epitopes on the surface of proteins or other biomolecules.[4] This "stealth" effect reduces the likelihood of an immune response, which is a critical consideration in the development of therapeutic proteins and in vivo imaging agents.[4][5] By minimizing immunogenicity, PEGylation can lead to improved safety profiles and reduced clearance by the immune system.[6] Studies have shown that PEG modification can decrease the immune response, as evidenced by lower antibody titers against the conjugated molecule.[7]

Minimized Steric Hindrance for Improved Binding

The biotin-binding pocket of avidin (B1170675) and streptavidin is located below the surface of the protein.[2] A spacer arm is therefore essential to bridge this distance and enable efficient binding. PEG linkers serve as long, flexible spacer arms that effectively reduce steric hindrance, allowing the biotin moiety to access the binding pocket more readily.[2][8] The optimal length of the PEG spacer can be crucial for maximizing binding affinity and ensuring the biological activity of the conjugated molecule is retained.[9]

Improved In Vivo Pharmacokinetics

For therapeutic applications, PEGylation can significantly extend the in vivo circulation half-life of a biotinylated drug or imaging agent.[] The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance.[11] This prolonged residence time in the bloodstream can lead to enhanced therapeutic efficacy and allow for less frequent dosing.[11]

Quantitative Data on the Effects of PEGylation

The benefits of PEGylation can be quantified through various experimental parameters. The following tables summarize key data from the literature, highlighting the impact of PEGylation on binding affinity and in vivo performance.

Table 1: Effect of PEG Spacer Length on the Binding Affinity of Biotin to Avidin

| PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) |

| 0 (Free Biotin) | ~10-15 | 4:1 |

| 588 | ~10-8 | 4:1 |

| 3400 | ~10-8 | 4:1 |

| 5000 | ~10-8 | 1:1 |

Data sourced from Ke, S., et al. (2007).[12] This table demonstrates that while PEGylation decreases the binding affinity compared to free biotin, the interaction remains strong. Notably, very long PEG chains can sterically hinder the binding to all four sites on avidin.

Table 2: Illustrative Example of the Impact of PEGylation on In Vivo Half-Life

| Molecule | Elimination Half-Life | Fold Increase |

| Recombinant Human TIMP-1 | 1.1 hours | - |

| PEG20K-TIMP-1 | 28 hours | 25.5 |

Data from a study by Batra J, et al. (2012) on a specific therapeutic protein, demonstrating the significant extension of circulation time conferred by PEGylation.

Table 3: Illustrative Example of the Impact of PEGylation on In Vivo Biodistribution

| Nanoparticle Formulation | Blood Concentration (% Injected Dose/g) 1h post-injection |

| Non-PEGylated Proticles | 0.06 ± 0.01 |

| PEGylated Proticles | 0.23 ± 0.01 |

Data from a comparative study by G. Frascione et al. (2019), showcasing the enhanced blood retention of PEGylated nanoparticles.

Key Concepts and Workflows in PEGylated Biotinylation

Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of the technology. The following diagrams, generated using the DOT language, illustrate the structure of a PEGylated biotinylation reagent, the biotin-streptavidin interaction with a PEG spacer, and a typical experimental workflow.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation experiments. The following sections provide step-by-step methodologies for key procedures involving PEGylated biotinylation reagents.

Protocol for Protein Biotinylation using NHS-PEG-Biotin

This protocol is a general guideline for the biotinylation of a protein containing primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-activated PEG-biotin reagent.

Materials:

-

Protein to be biotinylated (1-10 mg/mL)

-

NHS-PEG-Biotin (e.g., NHS-PEG4-Biotin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[9]

-

Desalting column or dialysis equipment for purification[9]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to be biotinylated in the amine-free buffer at a concentration of 1-10 mg/mL.[13]

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG-Biotin in DMF or DMSO to create a stock solution (e.g., 20 mg/mL).[9] Note: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to prepare this solution fresh and not store it.[9]

-

Reaction: Add a 10-20 fold molar excess of the NHS-PEG-Biotin stock solution to the protein solution.[9][14] The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.[15]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][14]

-

Purification: Remove unreacted NHS-PEG-Biotin from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer.[9][14]

Protocol for Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward method to estimate the degree of biotinylation.[2][]

Materials:

-

Biotinylated and purified protein sample

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or a 96-well microplate

Procedure (Cuvette Format):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[2]

-

Measure the absorbance of the solution at 500 nm and record this value as A500 HABA/Avidin.[2]

-

Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[2]

-

Measure the absorbance at 500 nm again. Once the value is stable, record it as A500 HABA/Avidin/Biotin Sample.[2]

-

Calculate the moles of biotin per mole of protein using the appropriate formula provided by the HABA assay kit manufacturer, which takes into account the molar extinction coefficient of the HABA-avidin complex and the protein concentration.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody

This protocol outlines a typical sandwich ELISA procedure utilizing a biotinylated detection antibody and streptavidin-HRP for signal amplification.

Materials:

-

Capture antibody

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Antigen-containing sample and standards

-

Biotinylated detection antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well ELISA plate

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.[1]

-

Washing: Wash the plate three times with wash buffer.[16]

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3]

-

Washing: Wash the plate as described in step 2.

-

Sample/Standard Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.[1]

-

Washing: Wash the plate as described in step 2.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[16]

-

Washing: Wash the plate as described in step 2.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.[17]

-

Washing: Wash the plate as described in step 2.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops.[18]

-

Stopping the Reaction: Add the stop solution to each well.[18]

-

Reading: Read the absorbance at 450 nm using a microplate reader.[17]

Conclusion

The strategic implementation of PEGylation in the design of biotinylation reagents offers a powerful toolkit for researchers across various scientific disciplines. The enhanced solubility, reduced immunogenicity, minimized steric hindrance, and improved pharmacokinetic profiles of PEGylated biotin conjugates translate into more reliable and effective assays, diagnostics, and therapeutics. By understanding the fundamental principles and leveraging the detailed protocols provided in this guide, scientists and drug development professionals can harness the full potential of PEGylated biotinylation to advance their research and development goals.

References

- 1. interchim.fr [interchim.fr]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PC-Biotin-PEG4-PEG3-Azide for Novice Researchers

This guide provides a comprehensive overview of PC-Biotin-PEG4-PEG3-Azide, a versatile chemical tool, for researchers, scientists, and professionals in drug development. It covers the molecule's core properties, key applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research.

Introduction to this compound

This compound is a trifunctional linker molecule designed for advanced bioconjugation and affinity purification applications. Its structure incorporates three key functionalities:

-

A Photocleavable (PC) Linker: This feature allows for the release of conjugated molecules from biotin-streptavidin complexes under mild UV irradiation, overcoming the harsh elution conditions typically required.[1][2][3] The photocleavable group is often a 2-nitrobenzyl moiety.

-

A Biotin (B1667282) Moiety: This provides a high-affinity binding handle for streptavidin and its analogs, enabling highly specific capture and enrichment of target molecules.[4][5]

-

A Polyethylene Glycol (PEG) Spacer: The PEG4-PEG3 spacer, consisting of seven ethylene (B1197577) glycol units, enhances the molecule's solubility in aqueous buffers and reduces steric hindrance between the biotin and the conjugated biomolecule.

-

An Azide (B81097) (N3) Group: This terminal azide functionality allows for covalent attachment to alkyne-containing molecules via "click chemistry," a highly efficient and specific conjugation reaction.[6]

This unique combination of features makes this compound a powerful tool in fields such as proteomics, drug delivery, and diagnostics.[7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2055198-04-2 | [8][9][10] |

| Molecular Formula | C39H63N9O14S | [9][10] |

| Molecular Weight | 914.03 g/mol | [8] |

| Purity | >96% | [9] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |

| Solubility | Soluble in DMSO, DMF | [2] |

Key Applications

The unique structure of this compound lends itself to a variety of applications in life science research.

Chemoproteomics and Activity-Based Protein Profiling (ABPP)

In chemoproteomics, this reagent is used to enrich and identify proteins that have been metabolically or covalently labeled with an alkyne-containing probe. The azide group of the linker reacts with the alkyne-modified protein, attaching the biotin handle. The biotinylated proteins can then be captured on streptavidin beads, and after washing, the captured proteins or peptides can be released by photocleavage for mass spectrometry analysis. This approach allows for the identification and quantification of specific protein populations within a complex biological sample.

Antibody-Drug Conjugate (ADC) Development

This compound serves as a cleavable linker in the synthesis of ADCs.[6][11] The azide group can be used to conjugate the linker to an alkyne-modified cytotoxic drug. The other end of the linker can then be attached to an antibody. The photocleavable nature of the linker allows for controlled release of the drug at the target site upon light activation, offering a potential strategy for targeted cancer therapy.

Affinity Purification and Pull-Down Assays

The strong and specific interaction between biotin and streptavidin is widely used for the isolation of biomolecules.[4][5] By attaching this compound to a molecule of interest (e.g., a protein, nucleic acid, or small molecule), researchers can capture it and its interacting partners from a complex mixture using streptavidin-coated beads. The key advantage of the photocleavable linker is the ability to release the captured complex under mild conditions, preserving the integrity of the interacting molecules for downstream analysis.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Degassed reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of TCEP or Sodium Ascorbate in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add this compound to a final concentration of 100-200 µM (typically a 10- to 20-fold molar excess over the protein).

-

Premix CuSO4 and THPTA in a 1:5 molar ratio. Add this mixture to the reaction to a final CuSO4 concentration of 1 mM.

-

Initiate the reaction by adding the reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove excess reagents by dialysis, size-exclusion chromatography, or another suitable protein purification method.

-

Protocol for Affinity Purification using Streptavidin Beads

This protocol describes the capture of a biotinylated protein using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (for non-photocleavable elution, not used here)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads by vortexing.

-

Transfer the desired volume of bead slurry to a new tube.

-

Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads three times with an equal volume of Binding/Wash Buffer.

-

-

Binding:

-

Add the biotinylated protein sample to the washed beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation.

-

-

Washing:

-

Pellet the beads on the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Proceed to Photocleavage:

-

After the final wash, resuspend the beads in a suitable buffer for photocleavage (e.g., PBS).

-

Protocol for Photocleavage

This protocol describes the release of the captured molecule from the streptavidin beads using UV light.

Materials:

-

Streptavidin beads with bound biotinylated molecule

-

Photocleavage buffer (e.g., PBS, pH 7.4)

-

UV lamp (365 nm)

-

Microcentrifuge tube

Procedure:

-

Sample Preparation:

-

Resuspend the beads from the affinity purification step in 50-100 µL of photocleavage buffer.

-

-

UV Irradiation:

-

Place the tube containing the bead suspension under a 365 nm UV lamp.

-

Irradiate for 10-30 minutes. The optimal irradiation time may need to be determined empirically. It is recommended to keep the sample on ice during irradiation to prevent heating.

-

-

Elution:

-

After irradiation, place the tube on a magnetic rack to pellet the beads.

-

Carefully collect the supernatant, which now contains the released molecule.

-

The released molecule will have a small residual mass tag from the cleavage of the linker.

-

Quantitative Data Summary

The efficiency of using photocleavable biotin linkers in chemoproteomics workflows has been evaluated. The following table summarizes representative data on the performance of photocleavable tags compared to other cleavable tags in peptide-centric chemoproteomics.

| Workflow | Cleavable Tag Type | Enrichment Efficiency (%) | Number of Identified Peptides | Reference |

| Protein "Click", Peptide "Capture" | Photocleavable | ~60-70 | ~1500-2000 | [12] |

| Protein "Click", Peptide "Capture" | Acid-cleavable | >90 | >3000 | [12] |

| Protein "Click", Peptide "Capture" | Reduction-cleavable | ~50-60 | ~1000-1500 | [12] |

Note: The values in this table are approximate and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Conclusion

This compound is a powerful and versatile tool for novice and experienced researchers alike. Its unique combination of a photocleavable linker, a high-affinity biotin tag, a solubilizing PEG spacer, and a reactive azide group enables a wide range of applications in bioconjugation, affinity purification, and targeted delivery. The ability to release captured molecules under mild UV conditions is a significant advantage over traditional biotin-streptavidin purification methods. By understanding the principles and protocols outlined in this guide, researchers can effectively integrate this reagent into their workflows to advance their scientific discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. goldbio.com [goldbio.com]

- 5. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. precisepeg.com [precisepeg.com]

- 10. This compound, 2055198-04-2 | BroadPharm [broadpharm.com]

- 11. biorbyt.com [biorbyt.com]

- 12. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Antibody-Drug Conjugate Linkers: Core Principles and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the therapeutic success of an ADC.[1][3] Its chemical properties dictate the stability of the ADC in circulation, the mechanism and rate of drug release at the tumor site, and ultimately, the overall efficacy and toxicity profile.[4][5] This in-depth technical guide provides a comprehensive overview of the basic principles of ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design and evaluation of next-generation ADCs.

Core Principles of ADC Linkers

The ideal ADC linker must maintain a stable connection between the antibody and the payload during systemic circulation to prevent premature drug release and associated off-target toxicity.[1][6] Upon reaching the target tumor cells, the linker should facilitate the efficient and selective release of the cytotoxic agent.[3] ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers.[7][8]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific conditions prevalent in the tumor microenvironment or within the target cancer cells.[8][9] This strategy allows for the release of the payload in its most active, unmodified form, which can be crucial for its cytotoxic activity. Furthermore, the released membrane-permeable drug can diffuse into neighboring antigen-negative tumor cells, leading to a "bystander effect" that enhances the overall anti-tumor efficacy, particularly in heterogeneous tumors.[9][10] There are three primary mechanisms for cleavable linkers:

-

Enzyme-Cleavable Linkers: These are the most prevalent type of linkers used in clinically approved and investigational ADCs.[11] They incorporate peptide sequences that are selectively cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of cancer cells.[7][12] The most common enzyme-cleavable linker is based on the dipeptide valine-citrulline (Val-Cit).[8][13] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload.[6] β-glucuronide linkers, which are cleaved by β-glucuronidase, an enzyme also abundant in the tumor microenvironment, represent another class of enzyme-cleavable linkers.[14]

-

pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of endosomal (pH 5.0-6.5) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of the blood (~7.4).[13][15] They typically contain an acid-labile functional group, most commonly a hydrazone bond, which undergoes hydrolysis in the acidic intracellular environment to release the drug.[15][16] While this was one of the first linker technologies to be clinically validated, the relative instability of acid-cleavable linkers can lead to premature drug release and limit their application.[17]

-

Glutathione-Sensitive (Reducible) Linkers: This class of linkers utilizes the significant difference in the concentration of glutathione (B108866) (GSH), a reducing agent, between the intracellular environment (millimolar range) and the systemic circulation (micromolar range).[8][18] These linkers contain a disulfide bond that is stable in the bloodstream but is rapidly cleaved by intracellular GSH, leading to the release of the payload.[9][18] The rate of drug release can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[15]

Non-Cleavable Linkers

In contrast to their cleavable counterparts, non-cleavable linkers are composed of stable chemical bonds that resist enzymatic or chemical cleavage.[3][10] The release of the payload from ADCs with non-cleavable linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[7][19] This process results in the release of the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated.[19]

A key advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[3][20] However, the payload-linker-amino acid complex must retain its cytotoxic activity.[21] Furthermore, because the released payload is typically less membrane-permeable, ADCs with non-cleavable linkers generally exhibit a limited bystander effect.[3] The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond.[10][15]

Quantitative Data on Linker Properties

The choice of linker significantly impacts the pharmacokinetic (PK) profile and overall stability of an ADC. The following tables summarize key quantitative data for different linker types. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Linker Example | ADC Example | Species | Stability Metric | Value | Reference(s) |

| Enzyme-Cleavable | Val-Cit-PABC | Trastuzumab-vc-MMAE | Rat | % Intact ADC after 7 days | ~25% | [4] |

| Val-Cit-PABC | Anti-CD30-vc-MMAE | Human | % Payload release after 72h | < 5% | [6] | |

| β-Glucuronide | Anti-CD70-glucuronide-MMAE | Mouse | % Intact ADC after 168h | > 80% | [6] | |

| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Human | Half-life at pH 7.4 | ~183 hours | [16] |

| Hydrazone | Gemtuzumab ozogamicin | Human | Half-life at pH 5.0 | ~4.4 hours | [16] | |

| Glutathione-Sensitive | SPDB | Anti-CD22-SPDB-DM4 | Mouse | % Intact ADC after 144h | ~40% | [6] |

Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Types

| Linker Type | ADC Analyte | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |

| Cleavable (Val-Cit) | vc-MMAE ADC | ~ 3-5 days | ~ 0.5-1.5 mL/h/kg | ~ 30-60 mL/kg | [3] |

| Non-Cleavable | mc-MMAF ADC | ~ 5-8 days | ~ 0.3-0.8 mL/h/kg | ~ 25-50 mL/kg | [3] |

Mandatory Visualizations

Linker Cleavage Mechanisms

Non-Cleavable Linker Mechanism

Experimental Workflow for ADC Linker Evaluation

Detailed Methodologies for Key Experiments

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[18][22] An optimal DAR is crucial for balancing efficacy and toxicity.[18]

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used method for determining the DAR of cysteine-linked ADCs.[22][23] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[22]

-

Materials and Reagents:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

-

ADC sample

-

-

Protocol:

-

Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[22]

-

Equilibrate the HIC column with 100% Mobile Phase A.[22]

-

Inject the prepared ADC sample.[22]

-

Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.[22]

-

Monitor the absorbance at 280 nm.[22]

-

Integrate the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).[22]

-

Calculate the average DAR by summing the product of each peak's relative area and its corresponding DAR value, then dividing by the total peak area.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the molecular weight of the intact ADC, allowing for the determination of the DAR.[25][26]

-

Materials and Reagents:

-

LC-MS system (e.g., UPLC-QTOF)

-

Reversed-phase column suitable for proteins (e.g., C4)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

ADC sample

-

-

Protocol:

-

Dilute the ADC sample to a suitable concentration (e.g., 0.1-1 mg/mL).

-

Inject the sample onto the LC-MS system.

-

Elute the ADC using a gradient of increasing Mobile Phase B.

-

Acquire the mass spectrum of the intact ADC.

-

Deconvolute the raw mass spectrum to obtain the molecular weights of the different DAR species.[26]

-

Calculate the average DAR based on the relative abundance of each species.[25]

-

In Vitro Linker Stability Assay

This assay evaluates the stability of the ADC linker in plasma to predict its in vivo stability.[6][27]

-

Materials and Reagents:

-

ADC sample

-

Human or other species' plasma

-

Incubator at 37°C

-

LC-MS system

-

-

Protocol:

-

Incubate the ADC sample in plasma at 37°C.[27]

-

At various time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots of the plasma-ADC mixture.[27]

-

Stop the reaction (e.g., by freezing or adding a quenching solution).

-

Analyze the samples by LC-MS to quantify the amount of intact ADC remaining or the amount of released payload.[4][6]

-

Determine the half-life of the ADC in plasma by plotting the percentage of intact ADC versus time.

-

In Vitro Cytotoxicity Assay (MTT/XTT)

These colorimetric assays measure cell viability to determine the cytotoxic potency of an ADC.[7][11]

-

Materials and Reagents:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well plates

-

ADC sample and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

-

-

Protocol:

-

Seed the cells in 96-well plates and allow them to adhere overnight.[7]

-

Treat the cells with serial dilutions of the ADC and control antibody.[7]

-

Incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).[7]

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours.[11]

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[11]

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[7][11]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).[11]

-

In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.[1][28]

-

Materials and Reagents:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human tumor cell line that expresses the target antigen

-

ADC sample, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously implant the tumor cells into the mice.[5]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5][29]

-

Randomize the mice into treatment groups.[5]

-

Administer the ADC, vehicle, and control antibodies to the respective groups (typically via intravenous injection).[1][30]

-

Measure tumor volume and body weight 2-3 times per week.[1][5]

-

Monitor the general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[30]

-

Conclusion

The linker is a critical design element in the development of safe and effective antibody-drug conjugates. A thorough understanding of the different linker technologies, their mechanisms of action, and their impact on the physicochemical and biological properties of ADCs is essential for the rational design of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ADC linker stability, potency, and in vivo efficacy. As our understanding of the complex interplay between the antibody, linker, and payload continues to evolve, so too will the sophistication of linker design, leading to the development of next-generation ADCs with improved therapeutic indices.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]

- 3. benchchem.com [benchchem.com]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. adcreview.com [adcreview.com]

- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. hpst.cz [hpst.cz]

- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. pharmiweb.com [pharmiweb.com]

- 25. lcms.cz [lcms.cz]

- 26. lcms.cz [lcms.cz]

- 27. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 28. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

The Impact of PEGylation on the Hydrophilicity and Solubility of Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282) (Vitamin B7) and its high-affinity interaction with streptavidin and avidin (B1170675) form a cornerstone of modern biotechnology, enabling a wide array of applications in detection, purification, and targeted therapies. However, the inherently low aqueous solubility of biotin (approximately 22 mg/L at 25°C) can present significant challenges.[1] Furthermore, when biotin is conjugated to large biomolecules, steric hindrance can impede its binding to streptavidin.[2][3][4]

PEGylation, the covalent attachment of Polyethylene Glycol (PEG) chains, has emerged as a critical strategy to overcome these limitations. The incorporation of a PEG spacer not only dramatically enhances the water solubility of biotin conjugates but also provides a flexible linker arm that minimizes steric hindrance, thereby improving binding efficiency and the overall performance of biotin-based assays and therapeutics.[5][6][7] This technical guide provides an in-depth analysis of the hydrophilicity and solubility of PEGylated biotin, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their applications.

The Role of PEG in Enhancing Hydrophilicity and Solubility

Polyethylene Glycol is a hydrophilic, flexible, and biocompatible polymer. When conjugated to biotin, the PEG chain disrupts the crystalline structure of biotin and introduces numerous ether oxygen atoms that can hydrogen bond with water molecules. This fundamental interaction is the primary driver for the enhanced aqueous solubility of the resulting conjugate.[5][6][7]

The benefits of this increased hydrophilicity are manifold:

-

Improved Solubility: PEGylated biotin reagents are significantly more soluble in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF in many applications.[8][9] This is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.[8]

-

Reduced Aggregation: By imparting a hydrophilic character to the biotinylated molecule, the PEG spacer helps prevent the aggregation of labeled proteins in solution.[5][6]

-

Minimized Steric Hindrance: The flexible PEG chain acts as a spacer arm, extending the biotin moiety away from the surface of the conjugated molecule. This increased distance reduces steric clashes and facilitates more efficient binding to the deep biotin-binding pockets of streptavidin.[3][5][6]

The relationship between the length of the PEG chain and these properties is a critical consideration in the design of biotinylated reagents.

Caption: Relationship between PEG chain length and key molecular properties.

Quantitative Analysis of Solubility

While comprehensive, directly comparable solubility data across a wide range of PEGylated biotin derivatives is not always consolidated, the trend is unequivocally clear: solubility increases with the addition and length of the PEG chain. Unmodified biotin has a very limited solubility of 0.22 mg/mL in water at 25°C.[1] In contrast, commercially available PEGylated biotin derivatives are readily soluble in water at concentrations of 10 mg/mL or higher.[9]

| Compound | Molecular Weight ( g/mol ) | Number of PEG Units | Typical Aqueous Solubility |

| Biotin | 244.31 | 0 | ~0.22 mg/mL (at 25°C)[1] |

| Biotin-PEG2-Amine | 418.55 | 2 | >10 mg/mL |

| Biotin-PEG4-NHS Ester | 528.59 | 4 | Soluble in water (as Sulfo-NHS)[8] |

| Biotin-PEG-OH | ~1000 | ~18 | 10 mg/mL[9] |

| Biotin-PEG-OH | ~2000 | ~41 | 10 mg/mL[9] |

| Biotin-PEG-OH | ~5000 | ~110 | 10 mg/mL[9] |

| Note: Solubility for PEGylated compounds is often listed as a minimum value, as higher concentrations are typically achievable. Data is compiled from manufacturer technical data sheets and public chemical databases. |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general framework for determining the aqueous solubility of a PEGylated biotin compound.

Materials:

-

PEGylated biotin compound

-

Deionized water or buffer of choice (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

-

2 mL microcentrifuge tubes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the PEGylated biotin compound to a microcentrifuge tube containing a known volume of the aqueous solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration: Tightly cap the tube and place it in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable method. If the compound has a chromophore, UV-Vis spectrophotometry can be used. Otherwise, a more universal technique like HPLC with a suitable detector (e.g., ELSD, CAD, or MS) is recommended.

-

Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility of the compound under the tested conditions.

Protocol 2: Estimation of Hydrophilicity via Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this value, LogP, serves as a key measure of hydrophilicity/lipophilicity.[10][11] A more negative LogP indicates higher hydrophilicity.

Materials:

-

PEGylated biotin compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol and water/buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[12]

-